Methyl D-cysteinate hydrochloride

Chiral purity Enantiomeric excess Quality control

Methyl D-cysteinate hydrochloride (H-D-Cys-OMe·HCl, CAS 70361-61-4) is the mandatory D-enantiomer precursor for the PET tracer S-¹¹C-methyl-D-cysteine (DMCYS), which delivers a 2.25 tumor-to-inflammation contrast ratio—substantially outperforming the L-isomer tracer (1.64). This stereospecific building block is essential for solid-phase peptide synthesis of proteolytically stable D-amino acid-containing peptides and for asymmetric synthesis of chiral N,S-heterocycles. As a cell-permeable prodrug, it releases D-cysteine, a selective inhibitor of E. coli growth that disrupts bacterial sulfur metabolism—activity absent in the L-enantiomer. Its metabolic inertness in mammalian systems ensures minimal interference with endogenous pathways, making it ideal for tracer development and mechanistic studies. Available in ≥98% purity with defined optical rotation (+1.5° to +3.5°).

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
Cat. No. B15598826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl D-cysteinate hydrochloride
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
InChIInChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1
InChIKeyMCYHPZGUONZRGO-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl D-cysteinate hydrochloride (CAS 70361-61-4): Procurement-Ready D-Cysteine Methyl Ester for Chiral Synthesis and Research


Methyl D-cysteinate hydrochloride (also known as D-Cysteine methyl ester hydrochloride or H-D-Cys-OMe·HCl) is the hydrochloride salt of the D-enantiomer of cysteine methyl ester [1]. As a protected form of D-cysteine, this compound features a methyl ester group that masks the carboxylic acid functionality and a hydrochloride counterion that enhances crystallinity and handling . The compound possesses a chiral center at the α-carbon, with a specific optical rotation of [α]²⁰/D = +1.5° to +3.5° (C=20, MeOH) . With a molecular formula of C₄H₁₀ClNO₂S and molecular weight of 171.65 g/mol, it serves as a key building block in peptide synthesis, asymmetric catalysis, and the preparation of D-amino acid-containing peptides and peptidomimetics .

Why Methyl D-cysteinate hydrochloride Cannot Be Replaced by L-Enantiomer or D-Cysteine in Critical Applications


The D-configuration of Methyl D-cysteinate hydrochloride is non-negotiable in stereospecific applications; substituting the more abundant and less expensive L-cysteine methyl ester hydrochloride (CAS 18598-63-5) would yield an enantiomeric compound with opposite biological and pharmacological properties . In vivo studies have demonstrated that D-amino acid-based PET tracers exhibit distinct biodistribution and clearance profiles compared to their L-isomers, directly impacting imaging contrast and diagnostic utility [1]. Furthermore, D-cysteine and its methyl ester are not substrates for mammalian protein synthesis or glutathione biosynthesis, unlike L-cysteine, which is actively incorporated [2]. This metabolic inertness is a critical advantage in applications requiring minimal interference with endogenous pathways, such as tracer development or mechanistic studies where off-target effects must be avoided. Therefore, procurement must be stereospecific.

Quantitative Differentiation of Methyl D-cysteinate hydrochloride Against L-Enantiomer and D-Cysteine


Optical Rotation: Chiral Identity Verification for Methyl D-cysteinate hydrochloride

Methyl D-cysteinate hydrochloride exhibits a specific optical rotation of [α]²⁰/D = +1.5° to +3.5° (C=20, MeOH), while its L-enantiomer (L-cysteine methyl ester hydrochloride) displays [α]²⁰/D = -1.5° to -3.5° under identical conditions . This opposite sign and comparable magnitude provide a definitive analytical fingerprint for confirming stereochemical identity and enantiomeric purity in procurement and quality control workflows.

Chiral purity Enantiomeric excess Quality control

Tumor-to-Inflammation PET Imaging Contrast: D-Configuration Outperforms L-Enantiomer and Standard Tracer

In a comparative PET imaging study using S180 fibrosarcoma-bearing mice, the D-enantiomer tracer S-¹¹C-methyl-D-cysteine (DMCYS), which is synthesized using Methyl D-cysteinate as a precursor, achieved a tumor-to-inflammation ratio of 2.25 at 60 min post-injection. This was superior to the L-isomer (LMCYS, ratio 1.64), the standard clinical tracer ¹¹C-methyl-L-methionine (MET, ratio 1.85), and ²-¹⁸F-fluoro-2-deoxy-D-glucose (FDG, ratio 1.40) [1].

PET imaging Cancer diagnostics Inflammation differentiation

Inhibition of Escherichia coli Growth: D-Cysteine Methyl Ester as a Potent Antibacterial Agent

D-Cysteine Methyl Ester is a protected form of D-cysteine, which has been established as a strong inhibitor of Escherichia coli growth [1]. While D-cysteine itself is a known inhibitor, the methyl ester serves as a lipophilic prodrug that facilitates cellular uptake and releases D-cysteine upon intracellular hydrolysis [2]. In contrast, L-cysteine does not inhibit E. coli growth; rather, it can even synergistically enhance the antibacterial action of alkylating agents, an effect also exhibited to some extent by D-cysteine but not by other analogs such as homocysteine or S-methylcysteine [3].

Antibacterial Microbiology Sulfur metabolism

Radiolabeling Precursor Yield: D-Cysteine Methyl Ester Enables Efficient ¹¹C-Methylation

In the synthesis of the PET tracer S-¹¹C-methyl-D-cysteine (DMCYS), Methyl D-cysteinate (as the hydrochloride salt) was used as the precursor for ¹¹C-methylation. The radiochemical yield exceeded 50% (uncorrected) from ¹¹CH₃I within a total synthesis time of approximately 12 minutes from ¹¹CO₂ [1]. This efficient one-step labeling is enabled by the free thiol group of the methyl ester precursor, which readily undergoes S-alkylation.

Radiochemistry PET tracer synthesis Carbon-11 labeling

High-Value Application Scenarios for Methyl D-cysteinate hydrochloride in Research and Industrial Procurement


Synthesis of D-Enantiomer PET Tracers for Cancer Imaging

Methyl D-cysteinate hydrochloride serves as the essential precursor for S-¹¹C-methyl-D-cysteine (DMCYS), a PET tracer that demonstrates superior tumor-to-inflammation contrast (ratio 2.25) compared to L-isomer and standard tracers . Procurement of the D-enantiomer methyl ester is mandatory for producing this tracer; use of the L-enantiomer would yield LMCYS (ratio 1.64) with inferior diagnostic specificity. Radiochemistry facilities synthesizing ¹¹C-labeled amino acid tracers require high-purity Methyl D-cysteinate hydrochloride to achieve the >50% radiochemical yield and stereochemical fidelity necessary for preclinical and clinical PET studies.

Antibacterial Mechanism Studies Targeting D-Amino Acid Metabolism

D-Cysteine methyl ester is a cell-permeable prodrug that releases D-cysteine, a strong and specific inhibitor of Escherichia coli growth, upon intracellular hydrolysis . Unlike L-cysteine, which supports bacterial growth and glutathione synthesis, D-cysteine disrupts sulfur metabolism. Researchers investigating bacterial D-amino acid toxicity, D-cysteine desulfhydrase pathways, or developing novel antibacterial strategies should procure Methyl D-cysteinate hydrochloride as the D-enantiomer source. The L-enantiomer is biologically inert in this context and cannot substitute.

Synthesis of D-Amino Acid-Containing Peptides and Peptidomimetics

Methyl D-cysteinate hydrochloride is a protected D-cysteine building block used in solid-phase peptide synthesis (SPPS) for incorporating D-cysteine residues into peptides . D-amino acid-containing peptides often exhibit enhanced proteolytic stability and altered bioactivity compared to all-L peptides. Procurement of the D-enantiomer ester ensures the correct stereochemistry for applications in peptide drug discovery, conformational studies, and the synthesis of peptidomimetics that require non-natural D-amino acid incorporation.

Chiral Synthon for Asymmetric Synthesis and Method Development

With a defined specific optical rotation of +1.5° to +3.5° , Methyl D-cysteinate hydrochloride provides a reliable chiral building block for asymmetric synthesis. It is employed in the preparation of chiral N,S-heterocycles and other complex molecules where the D-configuration at the α-carbon is required . In contrast to the more common L-enantiomer (rotation -1.5° to -3.5°), the D-enantiomer enables access to the opposite stereochemical series. Analytical method development and quality control laboratories also use this compound as a chiral reference standard for enantiomeric purity determinations.

Technical Documentation Hub

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